![molecular formula C16H20ClNO B195871 2-(Benzhydryloxy)-N-methylethanamine hydrochloride CAS No. 53499-40-4](/img/structure/B195871.png)
2-(Benzhydryloxy)-N-methylethanamine hydrochloride
Overview
Description
2-(Benzhydryloxy)-N-methylethanamine hydrochloride, commonly known as 2-BMEHCl, is an organic compound with a molecular weight of 250.69 g/mol. It is a white crystalline solid that is slightly soluble in water and has a melting point of approximately 100 °C. 2-BMEHCl is an important intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. It has also been used in a variety of scientific research applications, including drug metabolism and pharmacology studies.
Scientific Research Applications
However, to provide valuable information, I will list down the insights from the retrieved papers, though it's important to note that these insights pertain to different chemical compounds and not directly to "2-(Benzhydryloxy)-N-methylethanamine hydrochloride":
Environmental Impact of Parabens : Parabens, including methylparaben and propylparaben, are commonly used in consumer products and are known to persist in aquatic environments. Despite treatments that relatively eliminate parabens from wastewater, they are ubiquitous in surface water and sediments. This persistence, along with the detection of chlorinated parabens, indicates a need for further research into their environmental fate and potential toxicity (Haman et al., 2015).
Use of Chloroquine in Treating COVID-19 : Chloroquine and hydroxychloroquine, traditionally used for treating malaria, have shown antiviral characteristics in vitro against COVID-19. While these findings support their potential efficacy in treating COVID-19, the literature suggests that more robust clinical trials are necessary to ascertain their effectiveness (Meo et al., 2020).
Potential of Low-Dose Ketamine in Pain Management : Ketamine, known as an anesthetic and analgesic, is being explored for its potential in improving postoperative pain management and reducing opioid-related adverse effects. Further research is required to understand its optimal dose, route of administration, and long-term impact on pain management (Schmid et al., 1999).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors in the body, influencing their function .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds are known to have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-benzhydryloxy-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968230 | |
Record name | 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53499-40-4 | |
Record name | 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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